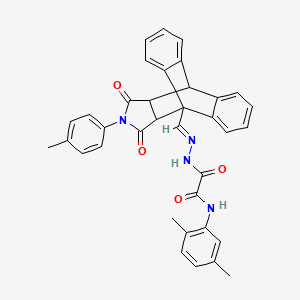![molecular formula C25H18N2O2 B11550557 1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11550557.png)
1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol is a complex organic compound that features a benzoxazole moiety, a naphthalene ring, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation of 3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites or metal-organic frameworks, can enhance the efficiency of the reaction and reduce the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine linkage to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol can be compared with other benzoxazole derivatives and naphthalene-based compounds:
Similar Compounds:
Uniqueness:
- The presence of both benzoxazole and naphthalene moieties in a single molecule imparts unique photophysical properties, making it suitable for applications in optoelectronics.
- The imine linkage provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O2/c1-16-6-4-11-23-24(16)27-25(29-23)18-8-5-9-19(14-18)26-15-21-20-10-3-2-7-17(20)12-13-22(21)28/h2-15,28H,1H3 |
InChI Key |
UZPUWZDACVJTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11550480.png)
![3-fluoro-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11550487.png)
![3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550488.png)

![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11550507.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550515.png)
![Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
![3-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}benzoic acid](/img/structure/B11550534.png)
![methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11550539.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11550552.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11550553.png)
